molecular formula C25H21N2P B15208181 Benzenecarboximidamide, N-(triphenylphosphoranylidene)- CAS No. 95804-09-4

Benzenecarboximidamide, N-(triphenylphosphoranylidene)-

Cat. No.: B15208181
CAS No.: 95804-09-4
M. Wt: 380.4 g/mol
InChI Key: FUDVBSADQYIMMF-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, N-(triphenylphosphoranylidene)-, is an iminophosphorane compound characterized by a benzenecarboximidamide moiety (NH₂-C=N-) linked to a triphenylphosphoranylidene group. This class of compounds is integral to the aza-Wittig reaction, facilitating the formation of carbon-nitrogen bonds in heterocyclic synthesis . The structure combines electrophilic and nucleophilic properties, enabling reactivity with aldehydes, ketones, and other electrophilic substrates.

Properties

CAS No.

95804-09-4

Molecular Formula

C25H21N2P

Molecular Weight

380.4 g/mol

IUPAC Name

N-(triphenyl-λ5-phosphanylidene)benzenecarboximidamide

InChI

InChI=1S/C25H21N2P/c26-25(21-13-5-1-6-14-21)27-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H

InChI Key

FUDVBSADQYIMMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Triphenylphosphoranylidene)benzimidamide typically involves the reaction of triphenylphosphine with benzimidamide under specific conditions. One common method is the Staudinger reaction, where triphenylphosphine reacts with an azide to form an iminophosphorane intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods

While detailed industrial production methods for N-(Triphenylphosphoranylidene)benzimidamide are not extensively documented, the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for larger-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Triphenylphosphoranylidene)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The phosphoranylidene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(Triphenylphosphoranylidene)benzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(Triphenylphosphoranylidene)benzimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoranylidene group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in modulating oxidative stress and related cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Chemical Properties
Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Primary Applications
Benzenecarboximidamide, N-(triphenylphosphoranylidene)- C₂₅H₂₁N₂P 380.43 Not explicitly provided Benzenecarboximidamide, triphenylphosphoranylidene Aza-Wittig reactions, heterocycle synthesis
N-(Triphenylphosphoranylidene)benzamide C₂₆H₂₁N₂OP 416.43 Not provided Benzamide, triphenylphosphoranylidene Intermediate in pyrrole synthesis via aza-Wittig
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate C₂₄H₂₀F₃O₃P 444.38 83961-56-2 Trifluoromethyl, acetoacetate ester Wittig reactions, fluorinated heterocycle synthesis
Benzenamine, N-(triphenylphosphoranylidene)- C₂₄H₂₀NP 353.40 2325-27-1 Aniline derivative, triphenylphosphoranylidene Model compound for iminophosphorane reactivity studies
N-(4-Nitrophenyl)triphenylphosphineimide C₂₄H₁₉N₂O₂P 398.40 14562-02-8 Nitrophenyl group Electron-deficient substrate in nucleophilic reactions

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